![molecular formula C13H26N2O B1479000 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine CAS No. 2098050-03-2](/img/structure/B1479000.png)
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Overview
Description
The compound “3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine” is a complex organic molecule. It contains an azaspiro ring, which is a type of spirocyclic compound where one of the rings contains a nitrogen atom . The ethoxymethyl and propan-1-amine groups are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a spirocyclic ring system, which is a type of cyclic compound where two rings share a single atom . The presence of the nitrogen atom in the ring (aza-) and the ethoxymethyl and propan-1-amine groups would also be key features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen in the ring and the ethoxymethyl and propan-1-amine groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the structure could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of azaspirocycles, including derivatives similar to the compound of interest, has been extensively explored for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, Wipf et al. (2004) demonstrated the diversity-oriented synthesis of azaspirocycles through multicomponent condensation, highlighting the compounds' relevance for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Applications in Antiviral Research
- Azaspirocyclic compounds have shown promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives that inhibited human coronavirus replication, showcasing the scaffold's versatility for antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Environmental and Analytical Applications
- Azaspirocyclic compounds have been utilized in environmental science as well. Akceylan et al. (2009) reported the removal efficiency of a calix[4]arene-based polymer, incorporating a cyclic secondary amine resembling the compound of interest, for water-soluble carcinogenic azo dyes and aromatic amines. This study underscores the role of such compounds in developing new materials for environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).
Peptide Synthesis and Biochemistry
- In biochemistry and peptide synthesis, heterospirocyclic compounds similar to the one have been synthesized and utilized as synthons for complex amino acids and peptides. Stamm et al. (2003) explored the synthesis of chiral heterospirocyclic 2H-azirin-3-amines as synthons, which further highlights the versatility and utility of azaspirocyclic structures in advancing synthetic methodology for peptide synthesis (Stamm, Linden, & Heimgartner, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor . It binds to the receptor and triggers a series of biochemical reactions, leading to the activation of the receptor .
Biochemical Pathways
Upon activation of the 5-HT4 receptor by 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine, several biochemical pathways are affected. These pathways are primarily involved in the regulation of gastrointestinal motility . The downstream effects include enhanced gastric emptying and increased frequency of bowel movements .
Pharmacokinetics
The pharmacokinetic properties of 3-(8-(Ethoxymethyl)-6-azaspiro[3The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The activation of the 5-HT4 receptor by 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine results in enhanced gastrointestinal motility . This can alleviate symptoms in patients with conditions such as chronic constipation .
properties
IUPAC Name |
3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-4-7-14)11-13(12)5-3-6-13/h12H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKOBKNJORRMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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